

## A Comparative Analysis of ACE Inhibitor Efficacy in Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Angiotensin-converting enzyme (ACE) inhibitors stand as a cornerstone in the management of cardiovascular diseases, primarily by modulating the Renin-Angiotensin-Aldosterone System (RAAS). Their widespread use has prompted numerous clinical trials to ascertain their efficacy. This guide provides a comparative statistical analysis of prominent ACE inhibitors, supported by experimental data from landmark clinical trials, to aid in research and development.

# Comparative Efficacy of ACE Inhibitors: A Quantitative Overview

The clinical efficacy of ACE inhibitors has been extensively evaluated in large-scale clinical trials. The following tables summarize key findings from seminal studies, comparing the performance of different ACE inhibitors against placebo or other active treatments on major cardiovascular endpoints.

Table 1: Major Clinical Trials of ACE Inhibitors in Heart Failure



| Trial (Year)                   | ACE Inhibitor | Patient Population                                                            | Key Findings                                                                                                                                                                                                                                        |
|--------------------------------|---------------|-------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CONSENSUS (1987)<br>[1][2][3]  | Enalapril     | 253 patients with severe congestive heart failure (NYHA Class IV)             | 40% reduction in 6-month mortality with enalapril vs. placebo (26% vs. 44%).[3][4]                                                                                                                                                                  |
| SOLVD (1991)[5][6][7]          | Enalapril     | 2,569 patients with<br>symptomatic<br>congestive heart<br>failure (LVEF ≤35%) | 16% reduction in all-<br>cause mortality with<br>enalapril vs. placebo.<br>[7]                                                                                                                                                                      |
| ATLAS (1999)[8][9]<br>[10][11] | Lisinopril    | 3,164 patients with congestive heart failure (NYHA Class II-IV, LVEF ≤30%)    | High-dose lisinopril (32.5-35 mg/day) led to a non-significant 8% reduction in all- cause mortality but a significant 12% reduction in the combined endpoint of all-cause mortality and hospitalization compared to low-dose (2.5-5 mg/day).[8][11] |

Table 2: Major Clinical Trials of ACE Inhibitors in High-Risk Cardiovascular Patients



| Trial (Year)                          | ACE Inhibitor | Patient Population                                                                                       | Key Findings                                                                                                                                                  |
|---------------------------------------|---------------|----------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| HOPE (2000)[4][12]<br>[13][14][15]    | Ramipril      | 9,297 high-risk<br>patients (history of<br>CAD, stroke, PVD, or<br>diabetes with another<br>risk factor) | 22% relative risk reduction in the composite endpoint of MI, stroke, or cardiovascular death with ramipril vs. placebo.[4]                                    |
| EUROPA (2003)[16]<br>[17][18][19][20] | Perindopril   | 12,218 patients with stable coronary artery disease                                                      | 20% relative risk reduction in the primary composite endpoint of cardiovascular death, non-fatal MI, and cardiac arrest with perindopril vs. placebo.[16][19] |

### **Experimental Protocols of Key Clinical Trials**

Understanding the methodologies of these landmark trials is crucial for interpreting their findings. Below are summaries of the experimental protocols for the cited studies.

## CONSENSUS (Cooperative North Scandinavian Enalapril Survival Study)

- Objective: To evaluate the effect of enalapril on mortality in patients with severe congestive heart failure.[1][3]
- Study Design: A randomized, double-blind, placebo-controlled trial.[3]
- Patient Population: 253 patients with New York Heart Association (NYHA) functional class IV heart failure.[1][2][3]



- Intervention: Patients were randomized to receive either enalapril (starting at 5 mg twice daily, titrated up to 20 mg twice daily) or placebo, in addition to conventional heart failure therapy.[21]
- Primary Endpoint: All-cause mortality at six months.[2]

## SOLVD (Studies of Left Ventricular Dysfunction) - Treatment Trial

- Objective: To determine the effect of enalapril on mortality and morbidity in patients with symptomatic congestive heart failure and reduced left ventricular ejection fraction (LVEF).[6]
   [7]
- Study Design: A randomized, double-blind, placebo-controlled trial.
- Patient Population: 2,569 patients with NYHA class II-III heart failure and an LVEF of 35% or less.[7]
- Intervention: Patients were randomized to receive either enalapril (titrated to 10 mg twice daily) or placebo, in addition to conventional therapy.[5][22]
- Primary Endpoint: All-cause mortality.[7]

## ATLAS (Assessment of Treatment with Lisinopril and Survival)

- Objective: To compare the effects of low versus high doses of lisinopril on morbidity and mortality in patients with heart failure.[8][9]
- Study Design: A randomized, double-blind, parallel-group trial.[8][11]
- Patient Population: 3,164 patients with NYHA class II-IV heart failure and an LVEF of 30% or less.[8][10]
- Intervention: Patients were randomized to receive either low-dose lisinopril (2.5-5 mg daily) or high-dose lisinopril (32.5-35 mg daily).[8][10]



Primary Endpoint: All-cause mortality.[8]

### **HOPE (Heart Outcomes Prevention Evaluation)**

- Objective: To assess the effects of ramipril and vitamin E on cardiovascular events in highrisk patients.[12][14]
- Study Design: A large, simple, randomized 2x2 factorial trial.[12]
- Patient Population: 9,297 patients aged 55 years or older with a history of coronary artery disease, stroke, peripheral vascular disease, or diabetes plus at least one other cardiovascular risk factor.[13][15]
- Intervention: Patients were randomized to receive ramipril (10 mg daily), vitamin E, both, or placebo.[13]
- Primary Endpoint: A composite of myocardial infarction, stroke, or death from cardiovascular causes.[13]

# EUROPA (European Trial on Reduction of Cardiac Events with Perindopril in Stable Coronary Artery Disease)

- Objective: To evaluate the efficacy of perindopril in reducing cardiovascular events in patients with stable coronary artery disease.[17][18]
- Study Design: A randomized, double-blind, placebo-controlled trial.[18]
- Patient Population: 12,218 patients with documented stable coronary artery disease and no clinical signs of heart failure.[16][17]
- Intervention: Following a four-week run-in phase with open-label perindopril, patients were randomized to receive either perindopril (8 mg daily) or placebo.[16][17]
- Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, and resuscitated cardiac arrest.[17]

Check Availability & Pricing

### **Visualizing the Mechanism and Process**

To better understand the biological target of ACE inhibitors and the typical structure of clinical trials evaluating their efficacy, the following diagrams are provided.



Click to download full resolution via product page

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the point of intervention for ACE inhibitors.





Click to download full resolution via product page



Caption: A generalized workflow for a randomized controlled clinical trial comparing an ACE inhibitor to a control group.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 2. CONSENSUS TRIAL CardiologyTrials.org [cardiologytrials.org]
- 3. Effects of enalapril on mortality in severe congestive heart failure. Results of the Cooperative North Scandinavian Enalapril Survival Study (CONSENSUS) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. BioLINCC: Studies of Left Ventricular Dysfunction (SOLVD) [biolincc.nhlbi.nih.gov]
- 7. The Effects of Enalapril on Survival in Patients with Reduced Left Ventricular Ejection Fractions and Congestive Heart failure (Treatment Trial) - American College of Cardiology [acc.org]
- 8. rxfiles.ca [rxfiles.ca]
- 9. ccjm.org [ccjm.org]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. acpjournals.org [acpjournals.org]
- 12. The HOPE (Heart Outcomes Prevention Evaluation) Study: the design of a large, simple randomized trial of an angiotensin-converting enzyme inhibitor (ramipril) and vitamin E in patients at high risk of cardiovascular events. The HOPE study investigators PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HOPE TRIAL CardiologyTrials.org [cardiologytrials.org]
- 14. The Heart Outcomes Prevention Evaluation Study American College of Cardiology [acc.org]



- 15. gpnotebook.com [gpnotebook.com]
- 16. EUROPA: Has Anything New Been Learned With Angiotensin-Converting Enzyme Inhibitors? PMC [pmc.ncbi.nlm.nih.gov]
- 17. European trial on reduction of cardiac events with perindopril in stable coronary artery disease American College of Cardiology [acc.org]
- 18. The European trial on reduction of cardiac events with perindopril in stable coronary artery disease (EUROPA) PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gpnotebook.com [gpnotebook.com]
- 20. academic.oup.com [academic.oup.com]
- 21. CONSENSUS Enalapril in severe HF NERDCAT [nerdcat.org]
- 22. Early Effects of Starting Doses of Enalapril in Patients with Chronic Heart Failure in the SOLVD Treatment Trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of ACE Inhibitor Efficacy in Cardiovascular Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683001#statistical-analysis-for-comparing-the-efficacy-of-ace-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com